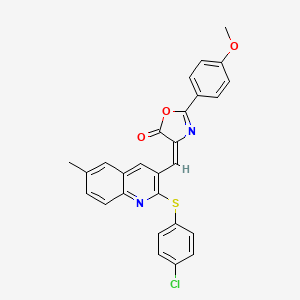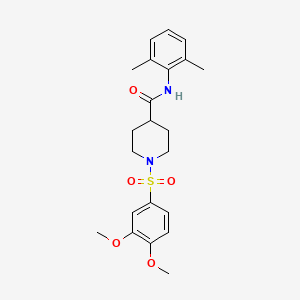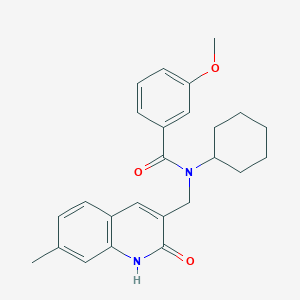
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as compound 19, is a small molecule compound that has been synthesized and studied for its potential therapeutic properties. This compound has been found to have promising results in scientific research, particularly in the fields of cancer and inflammation. In
作用机制
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 is not fully understood, but it is believed to involve several pathways. In cancer cells, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been found to inhibit the activity of several enzymes involved in cell growth and survival, including AKT, mTOR, and STAT3. It has also been found to induce the expression of several tumor suppressor genes, including p53 and p21. In inflammation research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
Compound 19 has been found to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell growth and survival, and increase the expression of tumor suppressor genes. In inflammation research, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into inflamed tissues. These effects suggest that N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 may have therapeutic potential for cancer and inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 in lab experiments is its high purity and stability. This makes it easier to control the dose and ensure reproducibility of results. Another advantage is its specificity for certain targets, such as AKT and NF-κB, which allows for more targeted and precise experiments. However, one limitation of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19. One direction is to further investigate its mechanism of action, particularly in cancer cells. This could involve identifying its targets and pathways, and exploring its potential for combination therapies with other anti-cancer agents. Another direction is to investigate its potential for other diseases, such as neurodegenerative diseases and autoimmune diseases. This could involve exploring its effects on neuronal cells and immune cells, and identifying its targets and pathways in these cells. Overall, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has shown promising results in scientific research, and further investigation may lead to its development as a therapeutic agent for various diseases.
合成方法
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 involves several steps, starting with the reaction of 3-methoxybenzoyl chloride with cyclohexylamine to form N-cyclohexyl-3-methoxybenzamide. This intermediate product is then reacted with 2-hydroxy-7-methylquinoline to form the final product, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide. The synthesis of this N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been optimized to produce high yields and purity.
科学研究应用
Compound 19 has been studied extensively for its potential therapeutic properties. It has been found to have anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in these cancer cells. In inflammation research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
属性
IUPAC Name |
N-cyclohexyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-11-12-18-14-20(24(28)26-23(18)13-17)16-27(21-8-4-3-5-9-21)25(29)19-7-6-10-22(15-19)30-2/h6-7,10-15,21H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWJOFDJADGSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7712507.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7712519.png)
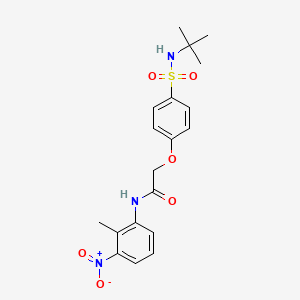
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)

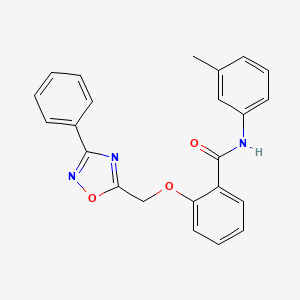
![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)
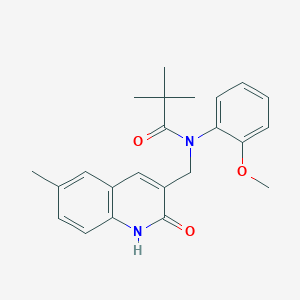
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)



